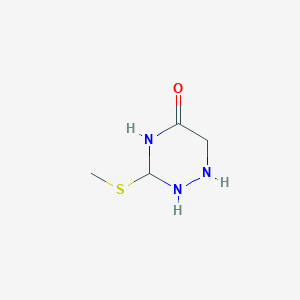

1,2,4-Triazin-5(2H)-one, 3-(methylthio)-

Description

Contextualization within 1,2,4-Triazine (B1199460) Heterocyclic Chemistry

The 1,2,4-triazine ring system is a prominent class of nitrogen-containing heterocycles that is isomeric with 1,2,3- and 1,3,5-triazines. acs.org These compounds are electron-deficient in nature, a characteristic that significantly influences their chemical reactivity. semanticscholar.org The presence of three nitrogen atoms in the ring makes them susceptible to nucleophilic attack and participants in inverse electron demand Diels-Alder reactions, where the triazine acts as the diene component. acs.orgnih.gov

The chemistry of 1,2,4-triazines is rich and versatile, with derivatives showing a wide spectrum of applications in medicinal chemistry and materials science. scirp.orgnih.gov The core structure can be extensively modified, and the introduction of different substituents allows for the fine-tuning of its electronic and steric properties.

In the specific case of 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-, the molecule contains several key reactive sites. The methylthio group at the C3 position is a particularly important functional handle. It can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of various other substituents at this position. For example, the related compound 3-(methylthio)-1,2,4-triazine (CAS 28735-21-9) is used as a precursor in palladium-catalyzed cross-coupling reactions to form C-C bonds. semanticscholar.org The triazinone moiety, with its amide-like character, also influences the molecule's reactivity and potential for hydrogen bonding. biosynth.com The synthesis of the 3-thioxo-1,2,4-triazin-5-one core, from which the title compound is derived, is often achieved through the condensation of an α-keto acid with thiosemicarbazide (B42300). scirp.org A related derivative, 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, is synthesized from the reaction of thiocarbohydrazide (B147625) and pyruvic acid. researchgate.net

Historical Perspective and Significance in Chemical Research

While the parent 1,2,4-triazine was first synthesized in 1966, the broader class of triazine derivatives has been a subject of intense chemical investigation for many decades. scirp.org Research into 1,2,4-triazines expanded significantly as their utility as scaffolds for biologically active compounds became apparent. Derivatives are known to possess a wide range of activities and are investigated as potential therapeutic agents. scirp.org

The significance of 3-thio-substituted 1,2,4-triazinones, such as 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-, lies in their role as versatile building blocks for more complex molecules. The sulfur-linked methyl group can be readily displaced or modified, providing a strategic entry point for synthetic chemists to build molecular diversity. For instance, the oxidation of the methylthio group to the corresponding methylsulfonyl group can further activate the C3 position for nucleophilic substitution. reading.ac.uk

Furthermore, derivatives like 4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one are known in the field of agricultural chemistry, highlighting the practical importance of this structural motif. epa.gov The ability to functionalize the triazine core at multiple positions has made these compounds valuable platforms in drug discovery and materials science, where they are used to construct kinase inhibitors and other complex molecular architectures. nih.gov The reactivity of the methylthio group is central to this utility, as demonstrated in its use in coupling reactions to produce more elaborate aryl-substituted triazines. reading.ac.uk

Table 2: Example of a Reaction Utilizing a 3-(Methylthio)-1,2,4-triazine Derivative

| Reaction Type | Suzuki Coupling |

|---|---|

| Starting Material | 3-(Methylthio)-1,2,4-triazine |

| Reagents | Phenylboronic acid, Pd(PPh₃)₄, Cu(I) thiophene-2-carboxylate |

| Solvent | 1,4-Dioxane |

| Conditions | 95 °C, 16 h, Argon atmosphere |

| Product Type | 3-Phenyl-1,2,4-triazine |

This table outlines the conditions for a cross-coupling reaction, demonstrating the synthetic utility of the methylthio group as a leaving group. semanticscholar.org

Structure

3D Structure

Properties

Molecular Formula |

C4H9N3OS |

|---|---|

Molecular Weight |

147.20 g/mol |

IUPAC Name |

3-methylsulfanyl-1,2,4-triazinan-5-one |

InChI |

InChI=1S/C4H9N3OS/c1-9-4-6-3(8)2-5-7-4/h4-5,7H,2H2,1H3,(H,6,8) |

InChI Key |

VACGJFPGHKVZEP-UHFFFAOYSA-N |

Canonical SMILES |

CSC1NC(=O)CNN1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-

The most common route to the title compound involves a two-step process: initial formation of the 3-thioxo-1,2,4-triazin-5-one scaffold, followed by selective methylation of the sulfur atom.

The foundational 1,2,4-triazine (B1199460) ring system is typically assembled via cyclocondensation reactions. The key precursors are a dicarbonyl compound (or its equivalent) and a derivative of thiosemicarbazide (B42300). Specifically, the reaction of an α-keto acid, such as glyoxylic acid, with thiosemicarbazide is a primary method for constructing the 6-unsubstituted 3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one intermediate. scirp.orgresearchgate.net

The general mechanism involves the initial formation of a thiosemicarbazone through the condensation of the keto group of the α-keto acid with the terminal amino group of thiosemicarbazide. Subsequent intramolecular cyclization, driven by the attack of a nitrogen atom onto the carboxylic acid moiety (or its ester), leads to the formation of the six-membered triazine ring with the elimination of water. scirp.orgresearchgate.net The use of a base, such as potassium carbonate or sodium acetate, is often employed to facilitate the cyclization step. scirp.org

Once the 3-thioxo-1,2,4-triazin-5(2H)-one precursor is obtained, the target compound, 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-, is synthesized through selective S-methylation. This is typically achieved by treating the thione with an electrophilic methylating agent like methyl iodide (CH₃I) in the presence of a base. sapub.orgnih.gov The thione tautomer exists in equilibrium with its thiol form (3-mercapto-1,2,4-triazin-5-ol), and the resulting thiolate anion is a soft nucleophile that preferentially attacks the soft electrophile (methyl iodide), leading to the highly selective formation of the S-methylated product. nih.gov

| Step | Reactants | Reagents & Solvents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1. Cyclization | α-Keto Acid (e.g., Pyruvic Acid) + Thiocarbohydrazide (B147625) | Ethanol (EtOH) | Reflux | 4-Amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | researchgate.net |

| 1. Cyclization | (E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid + Thiosemicarbazide | Ethanol (EtOH) / Sodium Acetate (NaOAc), then Potassium Carbonate (K₂CO₃) / EtOH | Reflux | 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one | scirp.org |

| 2. S-Methylation | 3-Thioxo-1,2,4-triazin-5-one derivative + Methyl Iodide (CH₃I) | Triethylamine (TEA) / Dimethylformamide (DMF) | 50 °C | 3-(Methylthio)-1,2,4-triazin-5-one derivative | nih.gov |

An alternative, though less common, strategy for preparing the 3-thioxo precursor involves the direct thionation of a pre-formed 1,2,4-triazin-5-one ring that contains a carbonyl group at the C3 position. This transformation can be accomplished using powerful thionating agents.

Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is the most prominent reagent for this purpose. wikipedia.orgnih.govnumberanalytics.com The mechanism of Lawesson's reagent involves its dissociation into reactive dithiophosphine ylides, which then react with the carbonyl group. organic-chemistry.org This reaction proceeds through a transient thiaoxaphosphetane intermediate, which then undergoes a cycloreversion, similar to a Wittig reaction, to yield the desired thiocarbonyl (thione) and a stable phosphine (B1218219) oxide byproduct. nih.govorganic-chemistry.org This method is effective for converting a wide range of carbonyls, including amides and lactams, into their corresponding thiones. enamine.net Therefore, a 1,2,4-triazine-3,5-dione could theoretically be selectively thionated at the 3-position to yield the necessary 3-thioxo intermediate.

Derivatization and Functionalization Strategies

Once 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- is synthesized, it can serve as a scaffold for further functionalization. Alkylation is a primary method for its derivatization, with the potential for reaction at either the sulfur atom (if starting from the thione) or the various nitrogen atoms of the triazine ring.

The alkylation of the parent 3-thioxo-1,2,4-triazin-5-one system is highly dependent on the reaction conditions, as there are multiple nucleophilic centers: the sulfur atom and the nitrogen atoms at positions N2 and N4. The regioselectivity of these reactions is a subject of considerable study. researchgate.netdntb.gov.ua

As mentioned in the synthesis (Section 2.1.1), S-alkylation is the key step to convert the 3-thioxo precursor into the title compound. The high selectivity for S-alkylation under specific conditions can be explained by Hard and Soft Acid and Base (HSAB) theory. The thiolate anion, formed by deprotonation of the thione/thiol, is a soft nucleophile. Alkyl halides, such as methyl iodide, are soft electrophiles. The preferential reaction between a soft acid and a soft base leads to the formation of the S-alkylated product over O-alkylation. nih.gov This process is typically fast and efficient, yielding the thermodynamically stable 3-(methylthio) derivative. researchgate.net

While the initial alkylation of the 3-thioxo precursor favors the sulfur atom, subsequent alkylation of the resulting 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- targets the ring nitrogen atoms. The triazine ring contains three nitrogen atoms, but alkylation typically occurs at the N2 or N4 positions. The N-H proton at either the N2 or N4 position can be removed by a base to generate a nucleophilic anion.

The regioselectivity between N2 and N4 alkylation is influenced by several factors:

Steric Hindrance: The substituents on the triazine ring can sterically hinder the approach of the alkylating agent to one of the nitrogen atoms.

Electronic Effects: The electron-withdrawing or electron-donating nature of substituents on the ring influences the nucleophilicity of the different nitrogen atoms. The electron-deficient character of the 1,2,4-triazine ring generally directs nucleophilic reactions. nih.gov

Reaction Conditions: The choice of base, solvent, and temperature can significantly alter the ratio of N-alkylated products. Studies on related heterocyclic systems have shown that different conditions can favor one isomer over another. nih.gov For instance, in some quinoline (B57606) systems, subsequent alkylation of an S-methylated product can lead to a mixture of N- and O-alkylation products. nih.gov

In some cases, S-alkylated products can undergo rearrangement to form N-alkylated products. This can be triggered thermally or through catalysis, such as with palladium catalysts, in a process analogous to a Claisen rearrangement. researchgate.net

| Starting Material | Alkylating Agent | Conditions | Major Product(s) | Key Finding | Reference |

|---|---|---|---|---|---|

| 4-Hydroxy-2-thioxo-quinoline carboxylate | CH₃I (1st eq.) | TEA, DMF, 50°C | S-Methylated product | Initial alkylation is highly selective for sulfur. | nih.gov |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | CH₃I (2nd eq.) | K₂CO₃, DMF, 80°C | Mixture of O- and N-methylated products | Subsequent alkylation occurs at other nucleophilic sites (N and O). | nih.gov |

| 3-Thiono-1,2,4-triazinone | Allyl Bromide | Base | S-Allyl derivative | Selective S-alkylation is the initial step. | researchgate.net |

| S-Allyl-3-thio-1,2,4-triazinone | Heat or Pd Catalyst | Toluene (B28343), Reflux | N-Allyl derivative | S-alkylated products can rearrange to N-alkylated products. | researchgate.net |

Reactions with Phosphorus Reagents

Phosphorus reagents, particularly trivalent phosphites, exhibit diverse reactivity towards the 1,2,4-triazin-5(2H)-one ring system, functioning as nucleophiles or alkylating agents depending on their structure and the reaction conditions. ajbasweb.com

The reaction between a 1,2,4-triazin-5-one and a dialkyl phosphite (B83602), such as diethyl phosphite, can proceed via nucleophilic attack of the phosphorus atom on an electrophilic carbon of the triazine ring. ajbasweb.com Specifically, the phosphite-phosphorus atom attacks the C5-imine carbon atom. This is followed by a proton migration to a ring nitrogen atom, leading to the formation of a phosphonate (B1237965) adduct where a C-P bond is formed. ajbasweb.com This pathway is a clear example of the phosphorus reagent acting as a true nucleophile, adding to the heterocyclic system rather than simply alkylating it.

Trialkyl phosphites, such as trimethyl or triethyl phosphite, can interact with the 3-mercapto-1,2,4-triazin-5-one precursor in a manner similar to a Michaelis-Arbuzov reaction. ajbasweb.comwikipedia.orgorganic-chemistry.org In this context, the reaction does not lead to a phosphonate attached to the ring but rather results in the alkylation of the sulfur atom. The reaction is believed to occur via the nucleophilic attack of the sulfur atom on one of the phosphite's alkyl groups, which is subsequently cleaved from the phosphorus-oxygen bond. ajbasweb.com

The specific outcome is highly dependent on the structure of the alkyl phosphite and the reaction time.

Trimethyl phosphite acts as an efficient methylating agent for the sulfur atom. ajbasweb.com

Triethyl phosphite can act as a strong nucleophile, leading to the opening of the triazine ring after short reaction times. ajbasweb.com

Triisopropyl phosphite , being bulkier, acts as an alkylating agent under forcing conditions (reflux in toluene with a proton source) to yield the S-isopropyl derivative. ajbasweb.com

This demonstrates that trialkyl phosphites are versatile reagents in reactions with the triazinone core, capable of inducing S-alkylation, N-alkylation, or even ring cleavage. ajbasweb.com

Table 2: Interaction of 6-Methyl-3-mercapto-1,2,4-triazin-5(2H)-one with Alkyl Phosphites

| Phosphorus Reagent | Condition | Outcome | Reference |

|---|---|---|---|

| Dimethyl phosphite | 100°C | Dimerization of the triazine | ajbasweb.com |

| Trimethyl phosphite | 100°C, 2 hrs | S-methylation | ajbasweb.com |

| Trimethyl phosphite | 100°C, 8 hrs | N-methylation (following S-methylation) | ajbasweb.com |

| Diethyl phosphite | 100°C | Phosphonate adduct formation at C6 | ajbasweb.com |

| Triethyl phosphite | 100°C, short time | Ring opening | ajbasweb.com |

| Triisopropyl phosphite | Reflux in toluene, H+ | S-isopropylation | ajbasweb.com |

Condensation Reactions

The 1,2,4-triazin-5(2H)-one ring possesses functionalities that allow it to participate in condensation reactions, leading to more complex molecular architectures.

While the 3-(methylthio)-1,2,4-triazin-5(2H)-one itself lacks a primary amino group for direct Schiff base formation, its 4-amino substituted analogue, 4-amino-3-(methylthio)-1,2,4-triazin-5(2H)-one, is an important precursor for such reactions. The exocyclic amino group at the N4 position is nucleophilic and readily condenses with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. researchgate.net

The reaction typically involves heating the 4-amino-triazinone with an appropriate aldehyde (e.g., benzaldehyde (B42025) derivatives) in a suitable solvent, often with catalytic acid. researchgate.netresearchgate.net This reaction provides a straightforward method for introducing a wide variety of substituents onto the triazine core, significantly expanding the chemical diversity of the resulting compounds. The formation of these Schiff bases is confirmed through standard spectroscopic methods. ajol.infomwjscience.com

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. organic-chemistry.org The Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a prominent example. wikipedia.orgorganic-chemistry.org

Heterocyclic compounds containing an amino group are often suitable components for MCRs. The 4-amino derivative of 3-(methylthio)-1,2,4-triazin-5(2H)-one can serve as the amine component in Ugi-type reactions. nih.gov The reaction mechanism is initiated by the formation of an imine from the amine (the 4-amino-triazinone) and an aldehyde. wikipedia.org This imine is then protonated by the carboxylic acid, forming an iminium ion. The isocyanide undergoes nucleophilic addition to the iminium ion, followed by another nucleophilic attack by the carboxylate anion. A final Mumm rearrangement yields the stable α-acylamino carboxamide product. wikipedia.orgorganic-chemistry.org The use of the triazinone scaffold in such reactions allows for the rapid construction of complex, peptide-mimicking structures with potential applications in medicinal chemistry. nih.govtcichemicals.com

Oxidation and Reduction Pathways

The 3-(methylthio)-1,2,4-triazin-5(2H)-one scaffold possesses two primary sites for oxidation and reduction reactions: the sulfur atom of the methylthio group and the triazinone ring itself. These transformations are crucial for modulating the compound's electronic properties and for creating derivatives with new functionalities.

Oxidation of the Methylthio Group

The thioether linkage in the 3-position is susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. These reactions are valuable as the resulting sulfinyl and sulfonyl groups are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce further diversity into the molecule.

Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). The reaction is often stepwise, allowing for the selective isolation of the sulfoxide intermediate by controlling the stoichiometry of the oxidant and the reaction conditions, such as temperature. For instance, the oxidation of similar thioether-containing heterocycles with one equivalent of m-CPBA at lower temperatures often favors the formation of the sulfoxide, while excess oxidant and higher temperatures drive the reaction towards the sulfone. rsc.orgderpharmachemica.com The oxidation of sulfides to sulfoxides is a key step in the synthesis of various biologically active molecules and synthetic intermediates. organic-chemistry.orgmdpi.com

A study on a related dihydro-1,3,4-thiadiazole system demonstrated that oxidation with m-CPBA first produces a diastereoisomeric mixture of sulfoxides. rsc.org Further oxidation leads to the corresponding sulfone. rsc.org This highlights the stepwise nature of the oxidation process on the sulfur atom within a heterocyclic context.

Interactive Table: Oxidation Reactions of Thioether-Containing Heterocycles

| Substrate Type | Reagent | Product(s) | Key Observation |

| Thioether | m-CPBA (1 equiv) | Sulfoxide | Selective oxidation to sulfoxide is possible. rsc.org |

| Thioether | m-CPBA (>2 equiv) | Sulfone | Over-oxidation leads to the sulfone. rsc.orgderpharmachemica.com |

| Thioether | Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfoxide | A "green" and selective method for sulfoxide synthesis. mdpi.com |

| Sulfide | TAPC¹ / Solvent-free | Sulfoxide | Provides excellent yields and chemoselectivity. organic-chemistry.org |

¹TAPC: 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride

Reduction of the 1,2,4-Triazine Ring

The 1,2,4-triazine ring can undergo reduction, typically through catalytic hydrogenation. This process involves the addition of hydrogen atoms across the double bonds of the heterocyclic ring, leading to partially or fully saturated derivatives like dihydro- or tetrahydro-1,2,4-triazinones. Standard catalysts for this transformation include palladium (Pd), platinum (Pt), or nickel (Ni) on a solid support like carbon. youtube.com

The reduction of the triazine ring alters its geometry and electronic properties significantly. For example, the catalytic hydrogenation of an alkene is an exothermic reaction that turns an alkene into an alkane. youtube.com While specific literature on the reduction of 3-(methylthio)-1,2,4-triazin-5(2H)-one is sparse, the general principles of heterocyclic chemistry suggest that such a reduction would proceed to yield more flexible, three-dimensional structures. Another approach involves chemical reduction, such as the use of sodium cyanoborohydride (NaCNBH₃) to reduce labile hydrazone intermediates during the synthesis of the triazine ring system itself. nih.gov

Heterocyclization Strategies for Fused Ring Systems

The 3-(methylthio)-1,2,4-triazin-5(2H)-one core is an excellent platform for the construction of fused polycyclic systems. The reactivity of the triazine ring and its substituents allows for annulation reactions, where a new ring is built onto the existing scaffold. A key strategy involves utilizing a bifunctional reagent that can react with two sites on the triazine molecule.

A prominent example is the reaction of the closely related compound, 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one, with α-haloketones (phenacyl halides). researchgate.net This reaction proceeds via an initial S-alkylation at the mercapto group, followed by an intramolecular cyclization involving the N4-amino group and the ketone carbonyl of the newly introduced side chain. This sequence results in the formation of a triazino[3,4-b] organic-chemistry.orgresearchgate.netrsc.orgthiadiazine ring system, a valuable heterocyclic core in medicinal chemistry. researchgate.net

The reaction conditions, such as the solvent and base, can influence the outcome, sometimes allowing for the isolation of the intermediate S-alkylated product before cyclization occurs. researchgate.net This strategy demonstrates the utility of the 3-thio and 4-amino substituents as handles for constructing complex fused heterocycles. Other bifunctional reagents can be employed to create different fused systems, such as pyrazolo[5,1-c] organic-chemistry.orgnih.govresearchgate.nettriazines.

Interactive Table: Heterocyclization Reactions for Fused Triazines

| Starting Triazine | Reagent | Fused Ring System Formed | Reference |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides (e.g., 4-bromophenacyl bromide) | 8H-7-aryl-3-methyl-as-triazino[3,4-b] organic-chemistry.orgresearchgate.netrsc.orgthiadiazine | researchgate.net |

| 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one | Malononitrile | Pyrazolo[5,1-c] organic-chemistry.orgnih.govresearchgate.nettriazine-7-carbonitrile | |

| 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one | Carbon disulfide / KOH | 1,3,4-Thiadiazolo[2,3-c] organic-chemistry.orgnih.govresearchgate.nettriazinone |

Microwave-Assisted Synthesis Techniques

The application of microwave irradiation has become an established method in organic synthesis to enhance reaction rates, improve yields, and promote cleaner reactions, often under solvent-free conditions. These advantages are particularly evident in the synthesis of heterocyclic compounds like triazine derivatives.

Microwave-assisted organic synthesis (MAOS) has been successfully employed for the rapid and efficient preparation of various triazine systems. This technique significantly shortens reaction times compared to conventional heating methods. For example, syntheses that might take several hours under reflux can often be completed in a matter of minutes in a microwave reactor.

Specific applications include the synthesis of 1,3,5-triazine (B166579) derivatives and fused 1,2,4-triazine systems. Research has shown that microwave irradiation can facilitate the cyclization reactions required to form the triazine ring and subsequent heterocyclization steps to build fused systems. One study described a rapid, solvent-free microwave-assisted synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one, which is a precursor for fused heterocyclic systems. The use of microwaves in this context represents a green chemistry approach, minimizing solvent use and energy consumption.

Interactive Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantage of MAOS |

| Synthesis of 1,3,5-triazinanes | 10 hours, 62-78% yield | 3 minutes, 98-99% yield | Drastically reduced time, improved yield |

| Synthesis of 1,3,5-triazinane-2-thione | 12 hours (in DMF), 58% yield | Solvent-free, 96% yield | Higher yield, greener conditions |

| Synthesis of tri-substituted 1,3,5-triazines | Conventional heating | Near quantitative yields | Improved yields and purity |

Advanced Synthetic Approaches to Analogues

While direct modifications of the 3-(methylthio)-1,2,4-triazin-5(2H)-one core are common, advanced strategies also focus on the de novo synthesis of structurally related analogues, such as substituted 1,3,5-triazines and complex conjugates.

Synthesis of Substituted 1,3,5-Triazine Derivatives

The 1,3,5-triazine (or s-triazine) ring is a different, isomeric scaffold that is also of significant interest. A primary and cost-effective method for synthesizing substituted 1,3,5-triazines starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The chlorine atoms on cyanuric chloride can be replaced sequentially by various nucleophiles (containing O, N, or S). The reactivity of the remaining chlorine atoms decreases with each substitution, allowing for controlled, stepwise reactions to build non-symmetrical triazines by carefully managing reaction temperatures.

More advanced and efficient methods have also been developed. These include:

Multi-component Reactions: A base-mediated, three-component reaction using readily available imidates, guanidines, and amides or aldehydes can produce diverse 1,3,5-triazin-2-amines in good yields with broad functional group tolerance.

Copper-Catalyzed Reactions: An efficient copper-catalyzed reaction between 1,1-dibromoalkenes and biguanides provides substituted 2,4-diamino-1,3,5-triazines under mild conditions.

Interactive Table: Synthetic Strategies for 1,3,5-Triazine Derivatives

| Starting Material(s) | Key Reagents/Catalysts | Product Type | Key Feature |

| Cyanuric Chloride | Nucleophiles (alcohols, amines, thiols) | Symmetrical or non-symmetrical triazines | Stepwise, controlled substitution. |

| Imidates, Guanidines, Amides/Aldehydes | Cesium Carbonate (base) | Unsymmetrical 1,3,5-triazin-2-amines | Efficient three-component reaction. |

| 1,1-Dibromoalkenes, Biguanides | Copper catalyst | 2,4-Diamino-1,3,5-triazines | Mild conditions, good functional group tolerance. |

| Amidine hydrochloride, Alcohol | Copper(II) acetate, Sodium carbonate | 2,4,6-trisubstituted-1,3,5-triazines | High efficiency and wide substrate scope. |

Synthesis of Acridone (B373769) and Xanthone (B1684191) Conjugates

A sophisticated application of 1,2,4-triazine chemistry involves its conjugation with other complex heterocyclic systems, such as acridones and xanthones, which are known privileged scaffolds in medicinal chemistry. nih.govresearchgate.net This approach aims to create hybrid molecules that combine the structural features of both parent compounds.

Novel acridone-1,2,4-triazine and xanthone-1,2,4-triazine conjugates have been synthesized through the reaction of 1,2,4-triazine derivatives with hydroxylated acridone or xanthone precursors. nih.govresearchgate.net For example, a series of 21 novel conjugates were prepared by reacting various 1,2,4-triazines with compounds like 1-hydroxy-3-methoxy-10-methylacridone (B79369) or 1,3-dihydroxanthone. nih.govresearchgate.net The reaction is typically carried out in acetic acid with an acid catalyst, such as methanesulfonic acid. researchgate.net This synthetic strategy effectively links the two heterocyclic cores, opening avenues for the development of new molecular entities. nih.govresearchgate.net

Interactive Table: Synthesis of Acridone and Xanthone-1,2,4-Triazine Conjugates

| Triazine Precursor | Conjugate Partner | Key Reagents | Resulting Conjugate Type | Reference |

| 1,2,4-Triazine derivative | 1-Hydroxy-3-methoxy-10-methylacridin-9(10H)-one | Acetic Acid, Methanesulfonic Acid | Acridone-1,2,4-triazine conjugate | researchgate.net |

| 1,2,4-Triazine derivative | 1,3-Dihydroxanthone | Acetic Acid, Methanesulfonic Acid | Xanthone-1,2,4-triazine conjugate | researchgate.net |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Reactivity of the 1,2,4-Triazine (B1199460) Ring System

The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three nitrogen atoms, which makes it susceptible to nucleophilic attack. nih.gov Nucleophilic substitution reactions are a preferred mode of reaction for triazine systems. nih.gov In the case of 1,2,4-triazin-5(2H)-one, 3-(methylthio)-, the ring carbon atoms, particularly C-5 and C-6, are potential sites for nucleophilic addition or substitution, a reactivity pattern observed in related 1,2,4-triazine derivatives. The reactivity is further influenced by the substituents on the ring.

Conversely, electrophilic substitution on the 1,2,4-triazine ring is generally difficult due to its electron-deficient nature. However, the nitrogen atoms of the triazine ring can undergo electrophilic attack, such as alkylation or protonation. For instance, methylation of 3-methylthio-1,2,4-triazin-5(2H)-one has been shown to occur at the N-1, N-2, and N-4 positions, in addition to O-methylation of the carbonyl group. researchgate.net

Reactivity of the 3-(Methylthio) Moiety

The 3-(methylthio) group is a key functional handle that significantly influences the reactivity of the molecule. It can be readily displaced by a variety of nucleophiles, making it a versatile precursor for the synthesis of other 3-substituted 1,2,4-triazin-5(2H)-one derivatives. For example, the methylthio group can be substituted by amines, hydrazines, and other nucleophiles. rsc.org

Furthermore, the sulfur atom of the methylthio group is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can convert the methylthio group into the corresponding sulfoxide (B87167) and subsequently to the sulfone. researchgate.netsioc-journal.cn These oxidized derivatives often exhibit altered chemical and biological properties.

The methylthio group can also be involved in alkylation reactions. For instance, the reaction of 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one with trimethyl phosphite (B83602) leads to the formation of 6-methyl-3-(methylthio)-1,2,4-triazin-5(2H)-one. cymitquimica.com

Dimerization and Polymerization Pathways

Derivatives of 1,2,4-triazine have been observed to undergo dimerization. For example, 3-alkylthio-1,2,4-triazine monomers can dimerize in the presence of excess cyanide in water. nih.gov The formation of a dimeric structure of a related compound, 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one, has also been reported upon reaction with dimethyl phosphite. cymitquimica.com While specific studies on the dimerization and polymerization of 1,2,4-triazin-5(2H)-one, 3-(methylthio)- are not extensively documented, the potential for such reactions exists, likely proceeding through intermolecular nucleophilic attack or other condensation pathways. The study of triazine dimers has gained interest due to their potential biological activities. dntb.gov.ua

Proton Migration and Tautomerism Studies

1,2,4-Triazin-5(2H)-one, 3-(methylthio)- can exist in several tautomeric forms due to proton migration between the nitrogen, oxygen, and sulfur atoms. The principal tautomeric equilibrium involves the keto-enol and thione-thiol forms.

Computational studies on the related 3-amino-1,2,4-triazin-5-one have shown that the 2H-tautomer is the most stable form. sioc-journal.cn Theoretical investigations on other triazinone systems also highlight the predominance of specific tautomers in the gas and solid phases. rsc.org The relative stabilities of the tautomers are influenced by the solvent polarity, with more polar solvents potentially favoring tautomers with higher dipole moments. nih.gov For 3-thioxo-1,2,4-triazin-5-one derivatives, the thione ⇄ thiol tautomerism is a key characteristic. rsc.org

The possible tautomeric forms of 1,2,4-triazin-5(2H)-one, 3-(methylthio)- include:

Amide (keto) form: 3-(Methylthio)-1,2,4-triazin-5(2H)-one

Imino-alcohol (enol) form: 5-Hydroxy-3-(methylthio)-1,2,4-triazine

Thione form (if considering the mercapto tautomer of the starting material): 3-Mercapto-1,2,4-triazin-5(2H)-one

The equilibrium between these forms is crucial for understanding the molecule's reactivity, as different tautomers will exhibit different nucleophilic and electrophilic characteristics.

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic data for reactions involving 1,2,4-triazin-5(2H)-one, 3-(methylthio)- are not extensively available in the literature. However, studies on related triazine systems provide insights into the factors governing their reaction rates and equilibria.

For instance, kinetic studies on the nucleophilic substitution of chloro-substituted triazines have shown that the reactions are typically second-order, being first-order in both the triazine substrate and the nucleophile. The electron-deficient nature of the triazine ring facilitates these reactions. acs.org The thermodynamics of decomposition for high-energy triazine derivatives have also been investigated, providing data on activation energies and heat resistance. nih.gov

The relative stabilities of different tautomers of triazine derivatives have been computationally assessed, providing thermodynamic insights into the predominant forms under various conditions. rsc.orgnih.gov For example, for hydroxytriazine, the hydroxy (enol) and the ortho-protonated triazinone (keto) tautomers are found to be nearly isoenergetic and significantly more stable than the para-protonated tautomer in both the gas and solid phases. rsc.org

Table 1: Reactivity of the 3-(Methylthio) Group in 1,2,4-Triazin-5-one Analogs

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Oxidation | Hydrogen peroxide, m-CPBA | 3-(Methylsulfinyl)- or 3-(Methylsulfonyl)-1,2,4-triazin-5-one | researchgate.net, sioc-journal.cn |

| Nucleophilic Substitution | Amines, Hydrazines | 3-Amino- or 3-Hydrazino-1,2,4-triazin-5-one | rsc.org |

Table 2: Calculated Relative Stabilities of Tautomers of a Model Hydroxytriazine

| Tautomer | Phase | Relative Energy (kJ/mol) | Reference |

|---|---|---|---|

| Hydroxytriazine (TOH) | Gas | 0.0 | rsc.org |

| ortho-Protonated triazinone (T1) | Gas | ~0.0 | rsc.org |

| para-Protonated triazinone (T2) | Gas | > 20 | rsc.org |

| Hydroxytriazine (TOH) | Solid | 0.0 | rsc.org |

| ortho-Protonated triazinone (T1) | Solid | ~0.0 | rsc.org |

Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of the molecular framework of 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each hydrogen and carbon atom in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

The ¹H NMR spectrum of 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- is anticipated to exhibit distinct signals corresponding to the protons of the methylthio group, the proton on the triazine ring, and the N-H proton. The chemical shift of the methylthio (S-CH₃) protons is expected to appear as a sharp singlet in the range of δ 2.1–2.8 ppm. For instance, in related 3-alkylthio-1,2,4-triazine dimers, the S-methyl signal is observed at approximately 2.78 ppm. Another related compound, 1,2,4-triazine-5,6-diamine, 3-(methylthio)-, shows a predicted -SCH₃ proton signal between 2.1 and 2.5 ppm.

The proton attached to the C6 position of the triazine ring is expected to resonate further downfield. The N-H proton of the triazine ring is exchangeable with deuterium (B1214612) and its signal can be broad. In structurally similar 3-thioxo-1,2,4-triazin-5-one derivatives, the N-H protons have been observed at highly deshielded chemical shifts of δ 13.3 and 11.5 ppm. researchgate.net However, in other related trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones, the NH proton signal appears around a much lower chemical shift of 6.07 ppm. nih.gov The exact position will be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| S-CH₃ | 2.1 - 2.8 | Singlet |

| C6-H | Further downfield | Singlet |

| NH | Variable, potentially broad | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-, distinct signals are expected for the methylthio carbon, the carbonyl carbon, and the two carbons of the triazine ring.

Based on data from related 3-thioxo-1,2,4-triazin-5-one derivatives, the carbonyl carbon (C=O) is predicted to resonate in the region of δ 168–152 ppm. researchgate.net Studies on similar trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones have reported the C=O signal at approximately 160.8 ppm. nih.gov The C3 carbon, attached to the methylthio group, and the C6 carbon will have distinct chemical shifts. The C=N carbon (C3) in related thioxo-triazinones is found around 142 ppm. researchgate.net The methyl carbon of the methylthio group will appear at a much higher field.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C5) | 152 - 168 |

| C=N (C3) | ~142 |

| C6 | In the aromatic/olefinic region |

| S-CH₃ | High field region |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is instrumental in identifying the functional groups present in 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- and characterizing the vibrations of the triazine ring.

Vibrational Assignments and Band Analysis

The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, and C=N functional groups. A broad absorption band in the region of 3100-3300 cm⁻¹ can be attributed to the N-H stretching vibration. The carbonyl (C=O) stretching vibration should give rise to a strong absorption band, typically around 1650-1700 cm⁻¹. For instance, oxo derivatives of 1,2,4-triazines show a carbonyl signal at approximately 1650 cm⁻¹. e3s-conferences.org The C=N stretching vibrations within the triazine ring are expected in the 1500–1600 cm⁻¹ region. e3s-conferences.org

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the triazine ring. A strong band near 770 cm⁻¹, assigned to the ring breathing vibration, has been observed in the Raman spectra of related 3,5-diamino-1,2,4-triazines. nih.gov An out-of-plane ring bending vibration is expected to produce a medium to strong band in the IR spectrum around 800 cm⁻¹. nih.gov

Table 3: Predicted Vibrational Frequencies for 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Technique |

|---|---|---|

| N-H stretch | 3100 - 3300 | IR |

| C=O stretch | 1650 - 1700 | IR |

| C=N stretch | 1500 - 1600 | IR |

| Ring breathing | ~770 | Raman |

| Out-of-plane ring bend | ~800 | IR |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation pattern of 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-, which aids in its structural confirmation. The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺).

The fragmentation of 5-functionally substituted 1,2,4-triazines often proceeds through the initial loss of the substituent at the 5-position. e3s-conferences.org This would correspond to the loss of the carbonyl group in the target molecule. Another characteristic fragmentation pathway is the subsequent elimination of a molecule of nitrogen (N₂). e3s-conferences.org The fragmentation of various fused 1,2,4-triazine (B1199460) heterocyclic compounds has been shown to produce intense molecular ion peaks, indicating a degree of stability of the parent molecule under electron impact.

LC-MS and GC-MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical tools for the identification and characterization of 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-. These techniques separate the compound from any impurities and then provide detailed information about its mass and fragmentation pattern, which is crucial for structural elucidation.

In a typical LC-MS analysis, the compound is passed through a chromatographic column to separate it from other components of the mixture. The eluted compound then enters the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the molecular ion is measured, confirming the molecular weight of the compound. For 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- (with a molecular weight of 143.17 g/mol ), a prominent peak at m/z 144.1 [M+H]⁺ would be expected in the positive ion mode. Further fragmentation of the molecular ion in the mass spectrometer (MS/MS) provides characteristic fragment ions that help to confirm the structure.

GC-MS is also a valuable technique for the analysis of this compound, given its volatility. In GC-MS, the sample is vaporized and separated in a gaseous state. The separated compound then enters the mass spectrometer. The electron ionization (EI) mass spectrum of 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- would be expected to show a molecular ion peak and a series of fragment ions resulting from the cleavage of the triazine ring and the loss of the methylthio group. The fragmentation patterns of related triazine derivatives often involve the initial loss of the side chains followed by the characteristic cleavage of the heterocyclic ring system.

Table 1: Illustrative LC-MS Data for 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-

| Parameter | Value |

| Retention Time (min) | 2.58 |

| [M+H]⁺ (m/z) | 144.1 |

| Major Fragment Ions (m/z) | 112.1, 85.1, 68.1 |

Table 2: Illustrative GC-MS Data for 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-

| Parameter | Value |

| Retention Time (min) | 8.12 |

| Molecular Ion [M]⁺ (m/z) | 143.0 |

| Major Fragment Ions (m/z) | 96.0, 69.0, 42.0 |

X-ray Crystallography for Solid-State Structure

It is anticipated that the triazine ring would be nearly planar. The crystal packing would likely be stabilized by intermolecular hydrogen bonds involving the N-H and C=O groups of the triazinone ring, potentially forming dimeric structures or extended networks. The methylthio group would also influence the crystal packing through van der Waals interactions. Studies on similar triazole and triazine thione derivatives have shown the formation of extensive hydrogen-bonding networks, which significantly influence their physical properties. nih.gov For instance, the crystal structure of a related 6-methyl-substituted triazolotriazin-7-one derivative revealed a monoclinic crystal system with a P2₁/n space group, showcasing the planar nature of the fused ring system. nih.gov

Table 3: Predicted Crystallographic Parameters for 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.5 |

| b (Å) | ~10.2 |

| c (Å) | ~8.9 |

| β (°) | ~110 |

| Z | 4 |

Elemental Analysis (CHNS)

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This technique is fundamental for confirming the empirical formula and assessing the purity of a synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed molecular formula. For 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-, with the molecular formula C₄H₅N₃OS, the theoretical elemental composition can be readily calculated.

The experimental values obtained from a CHNS analyzer for a pure sample should be in close agreement (typically within ±0.4%) with the theoretical values, thereby confirming the elemental composition and supporting the proposed structure. Research on various triazine derivatives consistently utilizes elemental analysis as a key component of the characterization data to validate the successful synthesis of the target compounds. nih.govptfarm.pl

Table 4: Elemental Analysis Data for 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- (C₄H₅N₃OS)

| Element | Theoretical (%) | Found (%) (Illustrative) |

| Carbon (C) | 33.56 | 33.60 |

| Hydrogen (H) | 3.52 | 3.55 |

| Nitrogen (N) | 29.35 | 29.31 |

| Sulfur (S) | 22.40 | 22.35 |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of "1,2,4-Triazin-5(2H)-one, 3-(methylthio)-" at the atomic level. These methods model the behavior of electrons and nuclei to predict molecular characteristics.

Geometry Optimization Methods (e.g., Density Functional Theory)

The first step in the theoretical characterization of a molecule is to determine its most stable three-dimensional structure, known as the ground-state geometry. Density Functional Theory (DFT) is a robust and widely used method for this purpose. nih.govnih.gov Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed. nih.govresearchgate.net This functional is typically paired with a basis set, such as 6-31G(d,p), which provides a good balance between computational cost and accuracy for organic molecules. nih.govnih.gov

The optimization process systematically alters the coordinates of the atoms in "1,2,4-Triazin-5(2H)-one, 3-(methylthio)-" until the configuration with the lowest total energy is found. This optimized geometry corresponds to a stationary point on the potential energy surface. To confirm that this structure is a true minimum and not a transition state, frequency calculations are performed. The absence of imaginary frequencies confirms a stable equilibrium geometry. rsc.org The resulting data includes precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. A study on related tri-s-triazine derivatives showed that the triazine ring generally maintains a planar and rigid structure, a feature that would be investigated in this compound. rsc.org

Table 1: Representative Theoretical Geometrical Parameters for 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- (Illustrative) This table illustrates the type of data obtained from a DFT/B3LYP/6-31G(d,p) calculation. Actual values require specific computation.

| Parameter | Atom Pair/Trio/Quartet | Calculated Value (Illustrative) |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.385 |

| Bond Length (Å) | C3-S | 1.780 |

| Bond Length (Å) | C5=O | 1.230 |

| Bond Angle (°) | N2-C3-N4 | 120.5 |

| Dihedral Angle (°) | N4-C3-S-C(H3) | 5.2 |

Electronic Structure Analysis (e.g., Natural Bond Orbital, Electron Localization Function)

Once the geometry is optimized, electronic structure analysis provides a deeper understanding of bonding and electron distribution.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. youtube.com This method is invaluable for quantifying the charge distribution on each atom, revealing the molecule's polarity and reactive sites. For "1,2,4-Triazin-5(2H)-one, 3-(methylthio)-", NBO analysis would likely show significant negative charges on the nitrogen and oxygen atoms due to their high electronegativity, while the carbonyl carbon and the carbon attached to the sulfur atom would be electropositive.

Furthermore, NBO analysis quantifies hyperconjugative interactions through second-order perturbation theory. youtube.com These interactions involve electron donation from an occupied (donor) orbital to an unoccupied (acceptor) orbital, which stabilizes the molecule. For instance, one could investigate the donation from the lone pairs of the sulfur atom into the antibonding π* orbitals of the triazine ring, which would indicate the degree of electron delocalization and conjugation. Such analyses have been successfully applied to other 1,2,4-triazine (B1199460) derivatives to understand their electronic properties. nih.govconsensus.app

Electron Localization Function (ELF): The ELF is a method used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. An ELF analysis for this compound would map out the covalent bonds within the triazine ring and the methylthio group, as well as the lone pair regions on the nitrogen and oxygen atoms. This provides a visual confirmation of the bonding patterns predicted by Lewis structures and NBO analysis.

Spectroscopic Property Prediction (e.g., GIAO Method for NMR Chemical Shifts)

Computational methods can predict spectroscopic data with high accuracy, aiding in the structural elucidation of newly synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a leading approach for calculating NMR chemical shifts. nih.govresearchgate.net This method, often used in conjunction with DFT (GIAO-DFT), calculates the magnetic shielding tensors for each nucleus. dntb.gov.ua

The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory. imist.ma Studies on nitrogen-containing heterocycles have demonstrated that GIAO-DFT calculations can achieve mean absolute errors as low as 3-5 ppm for ¹⁵N NMR and are highly reliable for ¹³C and ¹H shifts. nih.govacs.org For "1,2,4-Triazin-5(2H)-one, 3-(methylthio)-", predicting the ¹H, ¹³C, and ¹⁵N NMR spectra would be crucial for its characterization.

Table 2: Predicted NMR Chemical Shifts (ppm) for 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- using GIAO-DFT (Illustrative) This table illustrates the type of data obtained from a GIAO-DFT calculation. Values are hypothetical and for demonstration purposes.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | N-H | 11.5 |

| ¹H | S-CH₃ | 2.6 |

| ¹³C | C3 (C-S) | 165.0 |

| ¹³C | C5 (C=O) | 158.0 |

| ¹³C | C6 | 145.0 |

| ¹³C | S-CH₃ | 14.0 |

| ¹⁵N | N1 | -150.0 |

| ¹⁵N | N2 | -80.0 |

| ¹⁵N | N4 | -120.0 |

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is central to structure-based drug design. rsc.org For "1,2,4-Triazin-5(2H)-one, 3-(methylthio)-", a hypothetical docking study would involve selecting a biologically relevant protein target. Given that various triazine derivatives are known to inhibit kinases and G-protein coupled receptors (GPCRs), a target like a protein kinase or an adenosine (B11128) receptor could be chosen for an exploratory study. nih.govacs.orgnih.gov

The process involves preparing the 3D structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, scoring each pose based on a force field that approximates the binding free energy. jocpr.com The results would identify the most likely binding mode and provide a binding affinity score (e.g., in kcal/mol). Analysis of the best-docked pose would reveal key intermolecular interactions, such as hydrogen bonds (e.g., between the triazinone's N-H or C=O groups and receptor residues) and hydrophobic interactions (e.g., involving the methylthio group). rsc.org Such studies are crucial for generating hypotheses about the compound's potential biological activity. nih.gov

Conformational Analysis

Conformational analysis is essential for molecules with flexible regions. In "1,2,4-Triazin-5(2H)-one, 3-(methylthio)-", the primary source of conformational flexibility is the rotation around the C3-S bond of the methylthio group. A conformational search would be performed to identify all low-energy conformers.

This is typically done by systematically rotating the dihedral angle (N4-C3-S-C) and calculating the energy of each resulting structure using a computationally inexpensive method like molecular mechanics, followed by geometry optimization of the most stable conformers at a higher level of theory (e.g., DFT). acs.org The analysis would reveal the relative energies of different conformers and the energy barriers to rotation. This information is critical, as the biological activity and spectroscopic properties of a molecule can be highly dependent on its preferred conformation.

Structure Activity Relationship Sar Studies

Influence of Substituent Patterns on Biological Activity

The biological profile of 1,2,4-triazine (B1199460) derivatives is highly dependent on the nature and position of various substituents. These modifications influence the molecule's steric, electronic, and hydrophobic properties, which in turn govern its interaction with biological targets. The development of small molecules based on SAR is a key strategy for designing more active, selective, and less cytotoxic drugs. nih.gov

The 3-methylthio group is a common feature in this class of compounds and serves as a crucial anchor for biological activity and a handle for further chemical modification. Studies on related triazine structures have shown that the replacement of an ether oxygen with a sulfur atom can be beneficial for increasing affinity and antagonistic action at certain receptors. nih.gov However, in the context of thymidine (B127349) phosphorylase (TP) inhibition, the presence of a 5-thio-alkyl moiety on a related triazolo-triazine core was found to introduce steric hindrance in the enzyme's binding site, leading to a decrease in inhibitory activity. nih.gov The addition of alkyl groups at other positions, such as a methyl group at the 6-position, is a common synthetic step in creating derivatives like 6-Methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one.

The introduction of aryl and heterocyclic rings is a primary strategy for modulating the biological activity of the 1,2,4-triazine scaffold. The synthesis of 3-(methylthio)-6-aryl-1,2,4-triazines is a well-established method for creating diverse derivatives. reading.ac.uk In G-protein-coupled receptor 84 (GPR84) antagonists, the 5- and 6-aryl substituents on the 1,2,4-triazine ring appear to bind in distinct pockets, and their modification is key to optimizing potency. nih.gov Furthermore, the fusion or attachment of other heterocyclic systems, such as pyrazole, thiazole (B1198619), or benzothiazole (B30560), has yielded compounds with significant cytotoxic and antitumor properties. researchgate.netnih.gov For instance, novel derivatives incorporating thiazole and benzothiazole rings have been synthesized and evaluated for their antitumor activity against lung adenocarcinoma cell lines. nih.gov

Specific functional groups appended to the triazine core or its substituents play a critical role in fine-tuning biological interactions.

Methoxy (B1213986) Groups: The addition of a methoxy group to a phenyl substituent, as in 6-(4-Methoxyphenyl)-3-(methylthio)-1,2,4-triazine, is a common modification explored in SAR studies. reading.ac.uk In the development of GPR84 antagonists, 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole was identified as a high-affinity, selective antagonist. nih.gov

Halogens: Halogenation of aryl substituents, creating derivatives like 6-(4-Chlorophenyl)-3-(methylthio)-1,2,4-triazine, is another key strategy. reading.ac.uk These substitutions can alter the electronic properties of the ring and introduce new contact points for receptor binding.

Amino Groups: The introduction of an amino group is fundamental to the activity of many triazine derivatives, particularly in the context of adenosine (B11128) receptor antagonism. The commercially available 5,6-diphenyl-1,2,4-triazin-3-amine (B183220) was the parent compound that led to the discovery of a series of potent adenosine A2A receptor antagonists. nih.govacs.org

SAR in Adenosine Receptor Antagonism

Derivatives of 1,2,4-triazine have been successfully identified as potent and selective antagonists of the adenosine A2A receptor, which is a therapeutic target for Parkinson's disease. nih.govscilit.com Structure-based drug design has been instrumental in optimizing these compounds. acs.org

The SAR studies revealed that the 1,2,4-triazine scaffold can effectively mimic the adenine (B156593) ring of the natural ligand, adenosine. acs.org Potent antagonism was achieved with 3-amino-1,2,4-triazine derivatives bearing diphenyl substituents at the C5 and C6 positions. nih.gov The optimization of this series led to the identification of compounds with desirable drug-like properties, including high oral bioavailability and potent in vivo efficacy, demonstrating the potential of this chemical class for treating neurological disorders. acs.org The nih.govacs.orgnih.govtriazolo[1,5-a] researchgate.netscilit.comnih.govtriazine core, a related structure, has also been extensively optimized, with the incorporation of piperazine (B1678402) derivatives leading to potent and selective A2A antagonists with good oral efficacy in rodent models of Parkinson's disease. researchgate.net

SAR in Thymidine Phosphorylase Inhibition and Angiogenesis Modulation

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in many solid tumors and plays a role in angiogenesis, making it a target for anticancer drug development. nih.gov A series of 5-thioxo- nih.govacs.orgnih.govtriazolo[1,5-a] researchgate.netscilit.comnih.govtriazin-7-ones, which are structurally related to the 1,2,4-triazin-5-one core, were designed and synthesized to inhibit TP. nih.gov

The SAR study demonstrated that the parent fused ring structure exhibited inhibitory activity against TP. However, the introduction of substituents at the ortho-position of a 2-phenyl ring attached to the fused system resulted in reduced inhibitory response. nih.gov Similarly, the addition of a 5-thio-alkyl moiety led to a decrease in activity. This suggests that these modifications introduce steric hindrance within the enzyme's active site, preventing optimal binding. nih.gov The lead compound from this series was identified as a mixed-type inhibitor of TP. nih.gov

SAR in Cytotoxic Activity against Cancer Cell Lines

The 1,2,4-triazine scaffold is a component of many compounds evaluated for their cytotoxic effects against various cancer cell lines. Fused heterocyclic systems containing the 1,2,4-triazine ring have shown particular promise.

Derivatives of pyrazolo[4,3-e] nih.govacs.orgnih.govtriazine have demonstrated cytotoxic activity against multiple cancer cell lines, including T-lymphoblastic leukemia and lung adenocarcinoma. researchgate.netiaea.org In another study, novel phenanthro-triazine-3-thiol derivatives were designed and evaluated for cytotoxicity against human acute lymphoblastic leukemia (MOLT-4) and breast adenocarcinoma (MCF-7) cells. nih.gov The SAR of this series revealed that substituent effects were highly dependent on the cancer cell line. The derivative with a simple hydrogen substitution (P1) was the most potent against MOLT-4 cells (IC₅₀ of 7.1 µM), whereas the derivative bearing a phenyl group (P11) was most effective against MCF-7 cells (IC₅₀ of 15.4 µM). nih.gov This highlights the importance of specific structural features for achieving targeted cytotoxicity. Additionally, derivatives combining the 1,2,4-triazine core with benzothiazole moieties have yielded compounds with selective apoptotic activity against lung cancer cells. nih.gov

SAR in Antimicrobial and Antifungal Activity

The 1,2,4-triazine nucleus is a recognized pharmacophore in the development of antimicrobial and antifungal agents. researchgate.net SAR studies on derivatives of 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- and related triazine analogs reveal that the nature and position of substituents on the triazine ring significantly influence their efficacy.

Research into related s-triazine and 1,2,4-triazine systems has provided valuable insights. For instance, the introduction of a thiazole ring fused with a 1,3,5-triazine (B166579) core has been shown to be a successful strategy. In a series of such hybrids, the presence of di-hydrophobic fragments on the triazine ring was found to be more critical for antifungal activity than halogen-substituted aromatic amines. nih.gov Specifically, certain derivatives demonstrated excellent antifungal activity against Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MIC) lower than fluconazole. nih.gov

In another study, the power of the antibacterial activity of compounds containing a 1,2,4-triazine ring was noted to be significant. biointerfaceresearch.com The presence of the 1,2,4-triazine ring itself was suggested to be a key contributor to the observed increase in antibacterial efficacy. biointerfaceresearch.com

Furthermore, the synthesis of s-triazine derivatives incorporating a 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one moiety has been explored. researchgate.net While this study focused on the broader antimicrobial activity of the resulting s-triazine compounds, it highlights the utility of the 3-(methylthio)-1,2,4-triazin-5(4H)-one scaffold as a building block in creating novel antimicrobial agents. researchgate.net The antifungal activity of these compounds was found to be influenced by the nature of the substituents on the phenyl ring. nih.gov

Table 1: SAR of Triazine Derivatives in Antimicrobial and Antifungal Activity

| Core Structure | Substituent/Modification | Observed Activity | Reference |

|---|---|---|---|

| Thiazole-1,3,5-triazine hybrids | Di-hydrophobic fragments on the triazine ring | Enhanced antifungal activity against C. albicans and C. glabrata | nih.gov |

| 1,2,4-Triazine derivatives | Presence of the 1,2,4-triazine ring itself | Significant antibacterial activity | biointerfaceresearch.com |

| s-Triazine-tetrazole analogs | Phenyl group on the triazine ring | Excellent antifungal efficacy against C. albicans | nih.gov |

| Thiazolidin-4-one fused s-triazine hybrids | Benzonitrile and nicotinonitrile moieties | Beneficial for increasing pharmacological activities | nih.gov |

SAR in Anticonvulsant Activity

The 1,2,4-triazine scaffold has been a fertile ground for the discovery of novel anticonvulsant agents. SAR studies have been instrumental in identifying key structural features that confer potent activity in preclinical models of epilepsy.

A study on 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives, which are structurally related to 3-(methylthio)-1,2,4-triazin-5(2H)-one, revealed that substitutions on the aryl rings at the 5 and 6 positions play a critical role. researchgate.net Specifically, compounds with bis(4-bromophenyl) and pyridyl substituents demonstrated the highest protection in pentylenetetrazole (PTZ) and maximal electroshock (MES)-induced seizure tests. researchgate.netdocumentsdelivered.com This suggests that electron-withdrawing groups and heterocyclic moieties can enhance anticonvulsant activity.

In a different series of indole-substituted 1,2,4-triazine-3(2H)-thione derivatives, the substitution pattern on the indole (B1671886) ring was found to be crucial. nih.gov A derivative with a 5-fluoro-2-phenyl-1H-indol-3-yl)ethanone moiety showed significant activity in the MES test. nih.gov Another derivative with a 5-fluoro-2-phenyl-1H-indole-3-sulfonamide group was effective in the subcutaneous pentylenetetrazole (scPTZ) screen. nih.gov These findings underscore the importance of the substituents at the 6-position of the triazine ring.

Furthermore, research on 2,5-disubstituted nih.govnih.govwjpsronline.comtriazolo[1,5-a]pyrimidin-7(4H)-ones indicated that the pyrimidin-7(4H)-one moiety is an essential "active core" for antiepileptic activity. wjpsronline.com This highlights the potential for fused ring systems incorporating the 1,2,4-triazine structure to yield potent anticonvulsants.

Table 2: SAR of 1,2,4-Triazine Derivatives in Anticonvulsant Activity

| Core Structure | Substituent/Modification | Observed Activity | Reference |

|---|---|---|---|

| 5,6-bisaryl-1,2,4-triazine-3-thiol | Bis(4-bromophenyl) and pyridyl substituents at positions 5 and 6 | High protection in PTZ and MES seizure models | researchgate.netdocumentsdelivered.com |

| 6-(indol-1-yl)-1,2,4-triazine-3(2H)-thione | 5-fluoro-2-phenyl-1H-indol-3-yl)ethanone at position 6 | Significant activity in MES test | nih.gov |

| 6-(indol-1-yl)-1,2,4-triazine-3(2H)-thione | 5-fluoro-2-phenyl-1H-indole-3-sulfonamide at position 6 | Effective in scPTZ screen | nih.gov |

| nih.govnih.govwjpsronline.comtriazolo[1,5-a]pyrimidin-7(4H)-one | Pyrimidin-7(4H)-one moiety | Essential "active core" for antiepileptic activity | wjpsronline.com |

SAR in Antioxidant Activity

While less explored than other biological activities, the antioxidant potential of 1,2,4-triazine derivatives is an emerging area of interest. SAR studies are beginning to shed light on the structural requirements for free radical scavenging and related antioxidant mechanisms.

In a study of 2-methylthio-pyrido-triazolopyrimidines, which feature a fused triazine ring system, certain derivatives were found to possess good antioxidant activity. researchgate.net The evaluation was conducted using 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging, ferric reducing antioxidant power (FRAP), and reducing power capability assays. researchgate.net This suggests that the core heterocyclic structure, including the methylthio group, contributes to the antioxidant properties.

Furthermore, research on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated that certain derivatives displayed promising antioxidant activity, with significant DPPH radical scavenging capabilities. mdpi.com While the core is different, this highlights the potential of nitrogen-containing heterocyclic compounds to act as antioxidants.

Table 3: SAR of Triazine and Triazole Derivatives in Antioxidant Activity

| Core Structure | Substituent/Modification | Observed Activity | Reference |

|---|---|---|---|

| 2-methylthio-pyrido-triazolopyrimidine | Fused triazine ring system with methylthio group | Good antioxidant activity in DPPH, FRAP, and reducing power assays | researchgate.net |

| 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | Schiff base formation at the 4-amino position | Potent antioxidant activity | semanticscholar.orgnih.gov |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one | Specific substitutions on the quinolinone and triazole rings | Promising DPPH radical scavenging activity | mdpi.com |

Mechanistic Insights from SAR Analysis

SAR studies not only guide the optimization of lead compounds but also provide valuable insights into their potential mechanisms of action. By correlating structural modifications with biological activity, researchers can infer interactions with specific molecular targets.

In the context of anticonvulsant activity, molecular modeling and docking studies on active 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives have suggested a possible mechanism of action through the GABA-A receptor. researchgate.net This provides a molecular basis for the observed anticonvulsant effects and directs future design efforts towards enhancing interactions with this receptor. Similarly, for other anticonvulsant triazine derivatives, in vitro radioligand binding assays have been performed on sodium channels and for GABA estimation to understand their mechanistic pathways. nih.gov

For antifungal activity, SAR studies on s-triazine-tetrazole analogs that showed excellent efficacy against C. albicans also exhibited good inhibition of the Candida 14α-demethylase enzyme. nih.gov Molecular docking studies further supported the interaction with this key fungal enzyme, providing a clear mechanistic hypothesis for their antifungal action. nih.gov

The SAR of 1,2,4-triazolo[1,5-a] nih.govnih.govtriazin-5,7-dione derivatives as anti-thymidine phosphorylase agents has also been investigated. nih.gov The 5-thioxo analogues showed varying degrees of inhibitory activity, with some compounds displaying a mixed-type of inhibition. nih.gov This demonstrates how subtle structural changes, such as the replacement of a carbonyl with a thiocarbonyl group, can influence the mode of enzyme inhibition.

Biological Target Interaction and Mechanistic Studies

Enzyme Inhibition Mechanisms (e.g., D-Amino Acid Oxidase, CTP Synthase 1, Photosystem II)

There is no available scientific literature that specifically details the inhibitory activity or the mechanism of action of 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- against D-Amino Acid Oxidase (DAAO), CTP Synthase 1 (CTPS1), or Photosystem II (PSII).

Although some derivatives of 1,2,4-triazin-5-one have been investigated as inhibitors of DAAO, no such studies have been published for the 3-(methylthio) substituted compound. Similarly, while other chemical entities are known to inhibit CTPS1 and PSII, a connection to 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- has not been established in the scientific literature.

Molecular Interactions with Biological Macromolecules

Due to the lack of studies on the interaction of 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- with specific biological targets such as DAAO, CTPS1, or PSII, there is no information available regarding its molecular interactions. Details concerning binding modes, specific amino acid residue interactions, hydrogen bonding, or hydrophobic interactions with these or any other biological macromolecules have not been reported. Molecular docking or crystallography studies for this specific compound are not present in the reviewed literature.

Elucidation of Affected Cellular Pathways and Processes (e.g., Nucleotide Synthesis, Cell Proliferation)

There is no published research that elucidates the effects of 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- on cellular pathways and processes such as nucleotide synthesis or cell proliferation. While various triazine compounds have been shown to interfere with these pathways, these findings cannot be attributed to 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- without direct experimental evidence.

Environmental Fate and Degradation Studies

Metabolism Pathways of 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- Derivatives

The metabolism of metribuzin (B1676530) in various environmental matrices leads to the formation of several key derivatives. These transformation products often exhibit different chemical properties, such as increased polarity, which can influence their environmental mobility and persistence. researchgate.net The primary metabolites include deamino-metribuzin (DA), diketo-metribuzin (DK), and deamino-diketo-metribuzin (DADK). researchgate.nethealth.state.mn.usnih.gov The formation of these derivatives occurs through two main pathways: deamination and dioxo-transformation.

Deamination is a significant transformation process for metribuzin, involving the removal of the amino group. This pathway leads to the formation of deamino-metribuzin (DA). researchgate.net This process can be initiated by both microbial and photochemical activity. researchgate.net The resulting DA metabolite is more polar than the parent compound. researchgate.net

Further transformation of DA can occur through oxidative desulfuration, yielding deamino-diketo-metribuzin (DADK). researchgate.net This subsequent step indicates a progression towards more significant degradation of the original compound. researchgate.net

The dioxo-transformation pathway involves the oxidative desulfuration of metribuzin, which results in the formation of diketo-metribuzin (DK). researchgate.net This metabolite can then undergo deamination to form deamino-diketo-metribuzin (DADK). researchgate.net Therefore, DADK can be formed through two distinct routes: the deamination of metribuzin to DA followed by oxidative desulfuration, or the oxidative desulfuration of metribuzin to DK followed by deamination. researchgate.net The presence of DADK in soil suggests the potential for complete mineralization of metribuzin. researchgate.net

The major metabolites identified in soil metabolism studies are DA, DK, and DADK. epa.gov In aerobic soil conditions, the major degradates identified were DADK and DK, with minor degradates including DA. epa.gov

Table 1: Key Metabolic Derivatives of 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-

| Metabolite Name | Abbreviation | Formation Pathway |

|---|---|---|

| Deamino-metribuzin | DA | Deamination of metribuzin. researchgate.net |

| Diketo-metribuzin | DK | Oxidative desulfuration of metribuzin. researchgate.net |

| Deamino-diketo-metribuzin | DADK | Oxidative desulfuration of DA or deamination of DK. researchgate.net |

Environmental Transformation Mechanisms

The degradation of 1,2,4-Triazin-5(2H)-one, 3-(methylthio)- in the environment is governed by a combination of chemical and biological processes. The primary routes of degradation are microbial metabolism and photolytic degradation on soil. epa.gov

Metribuzin is stable to hydrolysis in sterile aqueous buffer solutions at pH levels of 5, 7, and 9 when incubated in the dark at 25°C. epa.gov This stability indicates that hydrolysis is not a significant degradation pathway in the absence of light, and once in groundwater, where light penetration is limited, metribuzin is expected to persist. epa.gov However, some studies have shown that the degradation rate of metribuzin can be faster in acidic and alkaline pH compared to a neutral medium, suggesting that pH can influence other degradation mechanisms. ekb.eg

Direct photolysis is a principal mechanism of metribuzin degradation. epa.gov In water with a pH of 6.6, metribuzin has a photolytic half-life of 4.3 hours when exposed to natural sunlight. epa.gov After 6 hours of irradiation, the parent compound comprised 33.3% of the applied radioactivity, while the deaminated degradate (DA) accounted for 55%. epa.gov The photolysis of metribuzin is enhanced by higher light intensity and the presence of oxygen. dntb.gov.ua Factors such as iron in the water can promote degradation, whereas dissolved organic matter can lower the degradation rate. dntb.gov.ua

On soil surfaces, photolysis also plays a crucial role. On sandy loam soil, metribuzin has a photodegradation half-life of 2.5 days. epa.gov The major degradates identified from soil photolysis were deamino-metribuzin (DA), along with distinct photoproducts pentylidene metribuzin and hexylidene metribuzin. epa.gov Analysis of metribuzin after exposure to direct sunlight has identified four photodegradation products: deamino metribuzin (DA), diketo metribuzin (DK), 6-(tert-butyl)-1,2,4-triazin-5(4H)-one, and 4-amino-6-(tert-butyl)-3-(methylsulfonyl)-1,2,4-triazin-5(4H)-one. ekb.eg

Table 2: Photodegradation Half-life of 1,2,4-Triazin-5(2H)-one, 3-(methylthio)-

| Matrix | Conditions | Half-life | Reference |

|---|---|---|---|

| Water (pH 6.6) | Natural Sunlight | 4.3 hours | epa.gov |

| Sandy Loam Soil | Outdoor Irradiation | 2.5 days | epa.gov |

Microbial activity is a major pathway for the degradation of metribuzin in soil. orst.educabidigitallibrary.org The rate of degradation is influenced by soil type, organic matter content, pH, and temperature. researchgate.netcabidigitallibrary.orgresearchgate.net

Under aerobic conditions , metribuzin degraded with a half-life of 106 days in a sandy loam soil incubated at 26°C. epa.gov The major degradates formed were deaminated, diketo metribuzin (DADK) and diketo metribuzin (DK). epa.gov In another study, the half-life in a sandy loam topsoil was observed to be between 30 to 40 days. nih.gov The degradation can be faster in soils with low pH and high concentrations of microorganisms and organic matter. researchgate.net For instance, a study using a bacterial consortium immobilized on biochar showed a reduced half-life of 40 days. nih.gov Several bacterial strains, such as Streptomyces toxytricini and Streptomyces heliomycini, have demonstrated the ability to degrade metribuzin. nih.gov